Lesifrsllfrvm
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-amino-4-methylpentanoyl)amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQRCXCXXGUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H123N19O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Level Interactions of Lesifrsllfrvm Mmk 1
Binding Specificity and Affinity for Formyl Peptide Receptor Subtypes
Selectivity for FPR2/FPRL1 Over FPR1 and FPR3
MMK-1 exhibits a high degree of selectivity for the formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1). nih.govnih.gov This specificity has been consistently demonstrated across various studies. Research has shown that MMK-1 is a potent agonist for FPR2, while being inactive at FPR1. researchgate.netashpublications.org This selectivity makes MMK-1 a valuable experimental tool to distinguish the specific functions of FPR2 from those of FPR1. biorxiv.orgresearchgate.net The peptide was originally identified from a random peptide library for its ability to specifically induce calcium mobilization in cells transfected with the human FPRL1 gene. nih.govresearchgate.net Further investigations have confirmed that MMK-1 does not elicit responses in cells expressing FPR1. researchgate.netashpublications.org While its interaction with FPR3 is less extensively documented, the primary focus of research has been on its high affinity for FPR2 and lack of activity at FPR1. nih.govnih.gov
Comparative Receptor Activation Profiles (e.g., EC50 values at hFPR2, mFPR2, hFPR1)
The potency of MMK-1 in activating FPR2 is quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. Studies have reported varying EC50 values, which can be influenced by the specific cell type and assay conditions used.
For human FPR2 (hFPR2), the EC50 value for MMK-1-induced calcium mobilization is approximately 2 nM. researchgate.netrndsystems.com Similar nanomolar range efficacy has been observed in human monocytes and neutrophils. researchgate.net In contrast, the EC50 value for MMK-1 at human FPR1 (hFPR1) is greater than 10,000 nM, highlighting its profound selectivity for FPR2. rndsystems.com
Interestingly, MMK-1 also activates the mouse ortholog of human FPR2, known as mFpr2. The reported EC50 value for MMK-1 at mFpr2 is 1 nM, indicating a comparable, if not slightly higher, potency in the murine system compared to the human receptor. rndsystems.com This cross-reactivity allows for the use of MMK-1 in preclinical mouse models to investigate the roles of FPR2.
Comparative EC50 Values of MMK-1 at Formyl Peptide Receptors
| Receptor | Species | EC50 (nM) | Reference |
|---|---|---|---|
| FPR2/FPRL1 | Human (hFPR2) | 2 | researchgate.netrndsystems.com |
| FPR1 | Human (hFPR1) | >10,000 | rndsystems.com |
| Fpr2 | Mouse (mFpr2) | 1 | rndsystems.com |
Intracellular Signal Transduction Cascades Initiated by LESIFRSLLFRVM (MMK-1)
Upon binding to FPR2, MMK-1 triggers a cascade of intracellular signaling events, characteristic of G protein-coupled receptor activation. These pathways ultimately lead to various cellular responses, including chemotaxis and the production of inflammatory mediators.
Dynamics of Intracellular Calcium Ion Mobilization
A primary and rapid response to MMK-1 binding to FPR2 is the mobilization of intracellular calcium ions (Ca2+). researchgate.netashpublications.org This process is initiated by the activation of G-proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. nih.gov This transient increase in cytosolic Ca2+ concentration is a key signaling event that contributes to the activation of various downstream cellular processes. ashpublications.orgmdpi.com Studies using calcium-sensitive fluorescent dyes have demonstrated a rapid and dose-dependent increase in intracellular Ca2+ in response to MMK-1 stimulation in FPR2-expressing cells, including neutrophils and monocytes. researchgate.netashpublications.orgbiorxiv.org
Activation and Phosphorylation of Key Signaling Pathways (e.g., PI3K/Akt, MAPK, PKC, PLD)
Following the initial calcium flux, MMK-1 activation of FPR2 engages several key signaling pathways that are critical for cell function. These include:
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. researchgate.netmdpi.com Activation of FPR2 by agonists has been shown to lead to the phosphorylation and activation of Akt, a key downstream effector of PI3K. mdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascades, including the extracellular signal-regulated kinase (ERK) pathway, are involved in a wide range of cellular processes such as proliferation, differentiation, and inflammation. mdpi.comnih.gov MMK-1 stimulation of FPR2 has been shown to induce the phosphorylation and activation of ERK1/2. ashpublications.orgmdpi.com
Protein Kinase C (PKC): This family of kinases is activated by diacylglycerol (DAG), a product of PLC activity, and plays a role in various cellular responses, including the activation of NADPH oxidase. redheracles.net The signaling cascade initiated by MMK-1 is known to involve PKC activation. mdpi.com
Phospholipase D (PLD): PLD is another enzyme that can be activated downstream of G-protein coupled receptors. It hydrolyzes phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that can influence various cellular processes, including the activation of NADPH oxidase. mdpi.comresearchgate.net
The interplay of these signaling pathways contributes to the diverse cellular responses mediated by MMK-1. mdpi.com
Downstream Activation of NADPH Oxidase and Generation of Superoxide (B77818) Anions
A significant downstream consequence of MMK-1-mediated FPR2 activation in phagocytic cells like neutrophils is the activation of the NADPH oxidase enzyme complex. rndsystems.commdpi.com This multi-protein complex is responsible for the respiratory burst, a process that generates a large amount of superoxide anions (O2•−). nih.govwikipedia.org The activation of NADPH oxidase is a complex process involving the assembly of cytosolic and membrane-bound subunits. frontiersin.org The signaling pathways initiated by MMK-1, including the mobilization of calcium and the activation of PKC, contribute to this assembly and subsequent enzyme activation. mdpi.comredheracles.net The generated superoxide anions are potent microbicidal agents and also act as signaling molecules in the inflammatory response. wikipedia.orgfrontiersin.org
Cellular and Immunomodulatory Effects of Lesifrsllfrvm Mmk 1
Regulation of Leukocyte Chemotaxis and Cell Migration
The targeted movement of leukocytes to sites of inflammation or infection is a cornerstone of the innate immune response. MMK-1, through its specific activation of FPR2, plays a significant role in orchestrating this cellular migration.
Impact on Phagocyte Trafficking and Accumulation
The directed migration of leukocytes induced by MMK-1 is a key mechanism driving their trafficking to and accumulation at specific sites within the body. doi.orgaai.org By activating FPR2 on circulating phagocytes, MMK-1 can guide these cells out of the bloodstream and into tissues where inflammatory or infectious processes are occurring. aai.org This process is fundamental to the initiation of an immune response, as it brings neutrophils and monocytes to locations where they can eliminate pathogens and clear cellular debris. The accumulation of phagocytes at these sites is a critical first step in host defense. doi.org In vivo studies using mouse models have shown that MMK-1 can induce the accumulation of neutrophils in an air pouch, a model used to study localized inflammation. nih.gov This provides direct evidence for the role of MMK-1 in promoting phagocyte trafficking and accumulation in a living organism.
Modulation of Inflammatory Mediator Production
Beyond its effects on cell migration, MMK-1 also influences the production of cytokines, which are key signaling molecules that regulate the intensity and duration of an inflammatory response.
Induction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) in Monocytes
MMK-1 has been shown to enhance the production of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), in human monocytes. nih.gov The production of these cytokines is also a pertussis toxin-sensitive process, indicating the involvement of G-protein signaling downstream of FPR2 activation. nih.gov IL-1β and IL-6 are pivotal in the innate immune response, contributing to fever, the acute phase response, and the activation and differentiation of other immune cells. The ability of MMK-1 to induce these cytokines underscores its role as a pro-inflammatory modulator.
The following table details the effect of MMK-1 on the production of pro-inflammatory cytokines by human monocytes.
| Cytokine | Cell Type | Stimulus | Effect |
| IL-1β | Human Monocytes | MMK-1 | Increased production |
| IL-6 | Human Monocytes | MMK-1 | Increased production |
This interactive data table is based on findings reported in scientific literature. nih.gov
Influence on Anti-inflammatory Cytokine Networks (e.g., IL-10, TGF-β)
While the pro-inflammatory effects of MMK-1 are well-documented, its influence on anti-inflammatory cytokine networks, such as those involving Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), is less clear. In a sepsis mouse model, the administration of another FPR agonist, WKYMVm, which also interacts with FPR2, led to an enhanced production of TGF-β. aai.org IL-10 and TGF-β are crucial for downregulating inflammatory responses and promoting tissue repair. nih.govwikipedia.org However, direct studies on the effect of MMK-1 on IL-10 and TGF-β production are limited. Given that different agonists of the same receptor can elicit distinct downstream effects, further research is needed to fully understand the role of MMK-1 in modulating these anti-inflammatory pathways.
Effects on Cellular Fate and Function
MMK-1's activation of FPR2 also has direct consequences on the fate and function of phagocytic cells, influencing processes such as survival and the production of reactive oxygen species. One of the notable effects of MMK-1 is its ability to suppress the spontaneous apoptosis (programmed cell death) of neutrophils. nih.gov By delaying apoptosis, MMK-1 can extend the lifespan of these crucial first-line defenders at sites of inflammation, thereby enhancing their capacity to combat pathogens. This effect is dose-dependent and is shared with other FPR2 agonists. nih.gov
Furthermore, MMK-1 is known to induce calcium mobilization in both monocytes and neutrophils, a critical intracellular signal that triggers a wide range of cellular functions. doi.org It also activates the neutrophil superoxide-generating NADPH oxidase, leading to the production of reactive oxygen species (ROS), which are essential for killing phagocytosed microorganisms. thermofisher.com However, in some contexts, MMK-1 itself did not appear to reverse the prolonged survival of neutrophils induced by other inflammatory stimuli like lipopolysaccharide (LPS), suggesting a complex interplay of signaling pathways in determining the ultimate fate of the cell. biorxiv.org
Role in Neutrophil Apoptosis and Survival Pathways
Neutrophil apoptosis, or programmed cell death, is a critical process for the resolution of inflammation. A key regulator of neutrophil survival is the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). nih.govnih.govashpublications.orgnih.gov Mcl-1 is a member of the Bcl-2 family of proteins and is essential for preventing premature neutrophil apoptosis. researchgate.netashpublications.orgnih.gov The levels of Mcl-1 within neutrophils are tightly controlled, and a decrease in its expression is a trigger for the apoptotic cascade. researchgate.netnih.gov
While FPR2 activation is often linked to pro-resolving pathways in inflammation, studies on the direct effect of MMK-1 on neutrophil survival have yielded specific results. Research investigating the impact of selective FPR2 activation by MMK-1 found that it did not significantly alter the rate of neutrophil apoptosis. researchgate.netbiorxiv.org Furthermore, in neutrophils where survival was prolonged by exposure to lipopolysaccharide (LPS), a potent inflammatory stimulus, MMK-1 did not reverse this effect. researchgate.netbiorxiv.org This suggests that the pro-resolving functions attributed to FPR2 may not be directly mediated by MMK-1 through the induction of neutrophil apoptosis. researchgate.net The intricate signaling network governing neutrophil survival involves a delicate balance of pro- and anti-apoptotic signals, and the role of specific FPR2 agonists like MMK-1 within this network is an area of ongoing investigation.
| Treatment Condition | Observation | Implication | Reference |
| Neutrophils treated with MMK-1 | No significant change in the rate of apoptosis. | MMK-1 does not directly induce neutrophil apoptosis under basal conditions. | researchgate.netbiorxiv.org |
| LPS-treated neutrophils subsequently exposed to MMK-1 | No reversal of LPS-induced prolonged neutrophil survival. | MMK-1 does not override potent pro-survival signals to induce apoptosis. | researchgate.netbiorxiv.org |
Influence on Phagocytosis of Apoptotic Cells
The clearance of apoptotic cells, a process known as efferocytosis, is a cornerstone of the resolution of inflammation, preventing the release of potentially damaging cellular contents from dying cells. frontiersin.orgnih.gov Macrophages are the primary phagocytes involved in this process, but other cells, including neutrophils themselves, can also participate.
Activation of FPR2 by its agonists has been shown to promote the phagocytosis of apoptotic cells. nih.gov Specifically, the synthetic peptide MMK-1 has been demonstrated to stimulate the engulfment of apoptotic neutrophils. nih.gov This process is associated with an increased release of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine known for its anti-inflammatory and tissue repair functions. nih.gov The enhancement of efferocytosis by MMK-1 highlights a pro-resolving function of this FPR2 agonist, contributing to a cleaner and more efficient resolution of the inflammatory response.
| Agonist | Effect on Phagocytosis | Associated Molecular Change | Reference |
| MMK-1 | Stimulated phagocytosis of apoptotic neutrophils. | Increased release of TGF-β1. | nih.gov |
Other Functional Responses (e.g., CD11b upregulation)
Beyond apoptosis and phagocytosis, MMK-1 influences other functional responses in neutrophils, including the expression of cell surface markers that are critical for their adhesive and migratory capabilities. One such marker is CD11b, the α-chain of the Mac-1 integrin (also known as CR3). acs.orgresearchgate.net Upregulation of CD11b on the neutrophil surface is a hallmark of neutrophil activation and is essential for their firm adhesion to the endothelium, a prerequisite for their migration into inflamed tissues. nih.gov
Studies have shown that stimulation of neutrophils with MMK-1 leads to a significant upregulation of CD11b expression. acs.orgresearchgate.net This response is specific to the activation of FPR2. In one study, a compound was identified that could inhibit the upregulation of CD11b induced by the FPR1 agonist f-Met-Leu-Phe (fMLP), but it had no effect on the upregulation induced by MMK-1. acs.org This demonstrates the distinct signaling pathways activated by FPR1 and FPR2 in regulating neutrophil adhesion molecules. The upregulation of CD11b by MMK-1 underscores its role as a neutrophil-activating factor, capable of modulating their adhesive properties during an inflammatory response.
| Stimulus | Effect on CD11b Expression | Reference |
| MMK-1 (0.3 μM) | Upregulation | acs.orgresearchgate.net |
| fMLP (0.1 μM) | Upregulation | acs.org |
| Compound 11 + fMLP (0.1 μM) | Inhibition of CD11b upregulation | acs.org |
| Compound 11 + MMK-1 (0.3 μM) | No inhibition of CD11b upregulation | acs.org |
Biosynthesis and Derivatization of Lesifrsllfrvm Mmk 1 for Research
Methodologies for Synthetic Peptide Production
The production of MMK-1 for research purposes relies entirely on chemical synthesis, as it is not derived from a biological source. nih.govbiorxiv.orgnih.gov The complexity of this 13-amino acid peptide requires precise and controlled chemical strategies to ensure the correct sequence and purity.
Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for chemically producing peptides like MMK-1. altabioscience.combachem.com This technique involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin support. bachem.comcsic.es This approach simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing after each reaction step, which is a major advantage over solution-phase synthesis. csic.esiris-biotech.de
The most common and preferred strategy for SPPS is based on Fluorenylmethoxycarbonyl (Fmoc) chemistry. altabioscience.comlgcstandards.comnih.gov This method offers milder reaction conditions compared to the older tert-butyloxycarbonyl (Boc) strategy, making it more compatible with complex sequences and modifications. altabioscience.comiris-biotech.de
The synthesis of MMK-1 using Fmoc-SPPS follows a cyclical process:
Resin Attachment: The process begins with the C-terminal amino acid, Methionine (Met), which is protected at its α-amino group with an Fmoc group, being attached to the solid-phase resin. peptide.com
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a mild base, most commonly a solution of piperidine. lgcstandards.compeptide.com The resin is then washed thoroughly to remove the cleaved Fmoc group and the piperidine. csic.es
Coupling: The next Fmoc-protected amino acid in the sequence (Valine for MMK-1) is "activated" and added to the reaction vessel. The activated carboxylic acid group of the incoming amino acid reacts with the newly freed amino group on the resin-bound peptide, forming a peptide bond. peptide.com
Washing: Following the coupling reaction, the resin is washed again to remove any unreacted amino acids and coupling reagents. bachem.com
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the LESIFRSLLFRVM sequence until the full peptide chain is assembled. csic.espeptide.com During the synthesis, the side chains of reactive amino acids (like Glutamic acid, Serine, and Arginine in MMK-1) are protected with acid-labile groups to prevent unwanted side reactions.
Final Cleavage: Once the entire peptide sequence is synthesized, the peptide is cleaved from the resin support. In Fmoc chemistry, this is typically done using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). altabioscience.comlgcstandards.com This step also removes the protecting groups from the amino acid side chains, yielding the crude peptide. altabioscience.com
The crude peptide product obtained after cleavage from the resin is not pure and contains various impurities, such as truncated sequences or sequences with remaining protecting groups. altabioscience.comwaters.com Therefore, rigorous purification and characterization are essential to ensure the quality and reliability of the synthetic MMK-1 for research applications.
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). altabioscience.comwaters.comlcms.cz This technique separates the target peptide from impurities based on hydrophobicity. The crude peptide mixture is passed through a column (commonly a C18 column) and eluted with a gradient of increasing organic solvent (like acetonitrile) in water, typically containing an ion-pairing agent like TFA. altabioscience.comhplc.eu The full-length, correct MMK-1 peptide will elute at a specific time, allowing for its isolation from other components. waters.com
Analytical Characterization: After purification, the identity and purity of the MMK-1 peptide are confirmed using a combination of analytical techniques.
Analytical RP-HPLC: This is used to assess the purity of the final product. The purified peptide is run on an analytical HPLC column, and the resulting chromatogram should show a single, sharp peak, indicating high purity (typically >95% for research-grade peptides). altabioscience.com
Mass Spectrometry (MS): This technique is crucial for confirming that the synthesized peptide has the correct molecular weight. altabioscience.commdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS), often coupled directly with HPLC (LC-MS), are used to determine the exact mass of the peptide, confirming its identity as MMK-1 (C₇₅H₁₂₃N₁₉O₁₈S, Molecular Weight: ~1610.97 Da). rndsystems.comlcms.cz
| Technique | Purpose | Typical Implementation for MMK-1 Synthesis |
| Preparative RP-HPLC | Purification | Separation of the crude peptide mixture on a C18 column using a water/acetonitrile gradient with 0.1% TFA. hplc.eu |
| Analytical RP-HPLC | Purity Assessment | Analysis of the purified fraction on a C18 column to confirm a single major peak, indicating >95% purity. altabioscience.com |
| Mass Spectrometry (MS) | Identity Confirmation | ESI-MS or MALDI-TOF is used to verify that the molecular weight of the purified peptide matches the theoretical mass of this compound. altabioscience.comwaters.com |
Solid-Phase Peptide Synthesis Strategies (e.g., Fluorenylmethoxycarbonyl Chemistry)
Structural and Chemical Modifications for Analog Development
While MMK-1 is a valuable tool for studying FPR2, researchers often synthesize analogs—structurally similar molecules—to explore the structure-activity relationships (SAR) of the receptor-ligand interaction. mdpi.comacs.org Modifying the peptide's structure can lead to the development of new research tools with altered properties, such as enhanced stability, increased selectivity, or a switch in function from an agonist to an antagonist. acs.orgingentaconnect.com
The development of MMK-1 analogs for FPR research is guided by principles established from studying other FPR ligands, such as fMLP and WKYMVM. mdpi.comingentaconnect.com The goal is to understand which parts of the peptide are critical for binding to and activating FPR2.
Key strategies for developing functionally modified analogs include:
Amino Acid Substitution: Systematically replacing individual amino acids in the this compound sequence with other natural or unnatural amino acids can identify key residues essential for receptor activation. ingentaconnect.com For example, subtle changes, such as a single amino acid exchange, have been shown in other peptidomimetic FPR2 ligands to switch an agonist into an antagonist. acs.org
N- and C-Terminal Modifications: The ends of a peptide are often critical for receptor interaction. Research on other formyl peptides has shown that modifications at the N-terminus can dramatically alter receptor selectivity and function, sometimes converting a potent agonist into a specific antagonist. mdpi.comnih.gov Similarly, the length and charge of the C-terminus can be determinants for optimal agonistic activity at FPR2. nih.gov For MMK-1, analogs could be synthesized with N-terminal modifications or C-terminal amidation (e.g., this compound-CONH₂) to assess the impact on activity and stability. biosyn.com
Incorporation of Non-Standard Moieties: To increase resistance to degradation by peptidases, analogs can be designed with D-amino acids instead of the natural L-amino acids, or by incorporating other chemical modifications that mimic the peptide structure (peptidomimetics). acs.orgingentaconnect.com This can result in analogs with a longer biological half-life, which is valuable for in vivo studies.
Such analog development is crucial for mapping the binding pocket of FPR2 and for designing more refined molecular probes to dissect the diverse signaling pathways mediated by this promiscuous receptor. nih.govacs.orgnih.gov
Comparative and Interacting Agonist Studies Involving Lesifrsllfrvm Mmk 1
Functional Comparison with Other FPR2/FPRL1 Agonists
FPR2 is a unique G protein-coupled receptor (GPCR) due to its ability to be activated by a wide variety of structurally diverse ligands, including endogenous peptides and lipids, as well as exogenous and synthetic molecules. mdpi.comnih.gov The cellular response to FPR2 activation is highly dependent on the specific agonist, leading to either pro- or anti-inflammatory outcomes. mdpi.com
The function of MMK-1 can be contextualized by comparing it to the receptor's natural ligands. These endogenous molecules are involved in a wide range of physiological and pathological processes.
Pro-inflammatory vs. Pro-resolving Ligands : Endogenous FPR2 agonists can be broadly categorized by their functional effects. Ligands such as Lipoxin A4 (LXA4) , peptides derived from Annexin (B1180172) A1 (e.g., Ac2-26), and Resolvin D1 (RvD1) are primarily associated with anti-inflammatory and pro-resolving activities. mdpi.comfrontiersin.org They often work to dampen inflammation and promote tissue repair. frontiersin.org In contrast, MMK-1's effects align more closely with pro-inflammatory endogenous ligands. For instance, MMK-1 enhances the production of pro-inflammatory cytokines like IL-1β and IL-6 in human monocytes, an action also seen with agonists like Serum Amyloid A (SAA) . medchemexpress.comnih.gov
Amyloidogenic Peptides : FPR2 is also a receptor for several amyloidogenic peptides associated with neurodegenerative diseases. These include the 42-amino acid form of amyloid-beta (Aβ42) and the prion protein fragment PrP(106-126) . mdpi.comnih.gov Both Aβ42 and PrP(106-126) act as FPR2 agonists, inducing chemotaxis and the production of pro-inflammatory cytokines in glial cells, which contributes to neuroinflammation. mdpi.comnih.gov The functional profile of MMK-1 as a potent inducer of chemotaxis and inflammation mirrors the actions of these disease-associated peptides. researchgate.net Further demonstrating a shared mechanism, a bacterial-derived inhibitor, FLIPr, can block calcium mobilization in neutrophils stimulated by MMK-1, PrP(106-126), and Aβ42. mdpi.com
Humanin : The neuroprotective peptide Humanin is another endogenous FPR2 agonist. nih.gov Like MMK-1, it is a selective agonist for the receptor. researchgate.net However, while MMK-1 is often characterized by its pro-inflammatory effects, Humanin is noted for its protective roles, highlighting how different agonists can drive distinct outcomes through the same receptor. nih.gov
Cathelicidin (LL-37) : The antimicrobial peptide LL-37 activates FPR2 to induce chemotaxis in various immune cells, including monocytes, neutrophils, and T-lymphocytes. nih.gov This function is similar to that of MMK-1. Intriguingly, LL-37 is also a ligand for the P2X7 receptor, creating a direct link for cross-talk between these two signaling systems, which is particularly relevant in the tumor microenvironment. csic.es
MMK-1's selectivity and potency are best understood when compared to other synthetic and bacterial-derived peptides that target the formyl peptide receptor family.
fMLF (formyl-Met-Leu-Phe) : This bacterial-derived tripeptide is the prototypical agonist for FPR1 and binds to it with high affinity. biorxiv.orgnih.gov While fMLF can activate FPR2, it does so with much lower potency compared to its action on FPR1. biorxiv.org In contrast, MMK-1 is highly selective for FPR2, with an EC50 value for human FPR2 of approximately 2 nM, while its EC50 for FPR1 is greater than 10,000 nM. medchemexpress.com This makes MMK-1 a more precise tool for studying FPR2-specific functions.
WKYMVm : The synthetic hexapeptide WKYMVm is a potent pan-agonist, activating both FPR1 and FPR2 with high efficacy. biorxiv.org Comparative studies show that while both MMK-1 and WKYMVm are potent FPR2 agonists, they can display biased signaling. At FPR2, both peptides induce similar signaling profiles for the inhibition of cAMP generation, but MMK-1 is less potent than WKYMVm in activating the ERK1/2 pathway. biorxiv.orgresearchgate.net This suggests that natural and synthetic agonists may not fully exploit the receptor's total signaling potential, and that different agonists can stabilize distinct receptor conformations, leading to different downstream effects. biorxiv.org
HFYLPM : The synthetic peptide His-Phe-Tyr-Leu-Pro-Met-NH2 (HFYLPM) is another agonist that, like MMK-1, stimulates monocytes and neutrophils through FPR2 activation. nih.gov
Table 1: Comparative Agonist Activity at Formyl Peptide Receptors This interactive table summarizes the potency (EC50) of MMK-1 and other key ligands at human FPR1 and FPR2. Lower EC50 values indicate higher potency.
| Ligand | Receptor Target(s) | hFPR1 EC50 (nM) | hFPR2/FPRL1 EC50 (nM) | Primary Effect |
|---|---|---|---|---|
| LESIFRSLLFRVM (MMK-1) | FPR2 Selective | >10,000 medchemexpress.com | <2 medchemexpress.com | Pro-inflammatory, Chemotactic |
| fMLF | FPR1 > FPR2 | ~1-10 | >1000 | Pro-inflammatory, Chemotactic biorxiv.org |
| WKYMVm | FPR1 and FPR2 | Nanomolar range | Nanomolar range | Pro-inflammatory, Chemotactic biorxiv.org |
| Lipoxin A4 (LXA4) | FPR2 | Inactive | Nanomolar range | Anti-inflammatory, Pro-resolving mdpi.com |
| Serum Amyloid A (SAA) | FPR2 | Inactive | ~10-100 | Pro-inflammatory mdpi.com |
Endogenous Ligands (e.g., Lipoxin A4, Serum Amyloid A, Annexin A1, Aβ42, PrP(106-126), Humanin, RvD1, Cathelicidin LL-37)
Synergistic and Antagonistic Interactions with Other Receptors and Signaling Pathways
The biological effects of MMK-1 are not solely determined by its direct interaction with FPR2 but are also shaped by a complex network of cross-talk and interplay with other cellular signaling systems. These interactions can amplify, dampen, or modify the ultimate cellular response.
A significant interaction has been identified between the FPR2 and purinergic signaling pathways, particularly involving the P2X7 receptor (P2X7R). This cross-talk is evident in the context of the pancreatic cancer microenvironment. csic.es Tumor-associated macrophages (TAMs) secrete the endogenous FPR2 agonist LL-37. csic.es Cancer stem cells within the tumor express both FPR2 and P2X7R, and both receptors are activated by LL-37. csic.es This dual activation establishes a positive feedback loop that promotes cancer stemness. csic.es This finding demonstrates that ligands can bridge the two receptor systems, suggesting that the activation of FPR2 by agonists like MMK-1 could have its signaling modulated by the status of the purinergic system, and vice-versa.
The function of FPR2 is closely intertwined with the Toll-like receptor (TLR) system, a cornerstone of the innate immune response. frontiersin.org This interplay occurs at multiple levels:
Receptor Expression : The expression of FPR2 itself can be regulated by TLR signaling. In brain microglia, FPR2 expression is significantly upregulated in the presence of inflammatory stimuli, including agonists for TLR2 and TLR4, such as lipopolysaccharide (LPS). frontiersin.org This implies that in an inflammatory environment initiated by TLR activation, cells may become more sensitive to FPR2 agonists like MMK-1.
Functional Interaction : There is a functional interplay between the pathways activated by these receptors. In a study on human neutrophils, pre-treatment with the TLR4 agonist LPS led to a prolonged lifespan (reduced apoptosis). biorxiv.org Subsequent activation of FPR2 with MMK-1 did not reverse this effect. biorxiv.org This indicates that the pro-resolving functions sometimes attributed to FPR2 are not universally triggered by any agonist and that TLR4-mediated survival signals can be dominant over certain FPR2-initiated pathways. biorxiv.org
The signaling cascade initiated by MMK-1 can be directly modulated by certain lipid mediators. Research has shown that Lysophosphatidylglycerol (LPG) , a type of lysophospholipid, acts as an inhibitor of FPR2-mediated responses. medchemexpress.comnih.gov Specifically, LPG was found to completely inhibit the chemotactic migration of human neutrophils and monocytes that was stimulated by MMK-1. medchemexpress.comnih.gov Furthermore, LPG also dramatically inhibited the production of IL-1β induced by another FPR2 agonist, SAA. medchemexpress.comnih.gov This demonstrates that bioactive lipids in the cellular environment can act as powerful negative regulators of FPR2 signaling, providing a mechanism to fine-tune inflammatory responses initiated by agonists like MMK-1.
Table 2: Summary of Interacting Pathways with MMK-1/FPR2 Signaling This interactive table outlines the nature of the interaction between FPR2 signaling and other key cellular pathways.
| Interacting Pathway | Key Mediator | Nature of Interaction | Outcome |
|---|---|---|---|
| Purinergic Receptors | P2X7 Receptor | Cross-talk via common ligand (LL-37) | Co-activation of pathways, potential for synergistic signaling in cancer. csic.es |
| Toll-like Receptors | TLR2 / TLR4 | TLR activation upregulates FPR2 expression. frontiersin.org | Increased cellular sensitivity to FPR2 agonists like MMK-1. |
| Toll-like Receptors | TLR4 (via LPS) | MMK-1 does not override TLR4-induced neutrophil survival. biorxiv.org | TLR signaling can be dominant over specific FPR2-agonist-induced effects. |
| Lipid Mediators | Lysophosphatidylglycerol (LPG) | Antagonistic Interaction | Inhibition of MMK-1-induced chemotaxis and SAA-induced cytokine production. medchemexpress.comnih.gov |
Cooperation with Chemokine Receptors (e.g., CCR2)
The synthetic peptide this compound, also known as MMK-1, is a potent and selective agonist for the formyl peptide receptor 2 (FPR2), alternatively referred to as formyl peptide receptor-like 1 (FPRL1). biocrick.commedchemexpress.comcaymanchem.com While its primary interaction is with FPR2, research has elucidated a cooperative and sequential relationship with chemokine receptors, notably C-C chemokine receptor 2 (CCR2), in orchestrating immune cell trafficking. nih.govnih.govresearchgate.net This interplay is crucial in the context of inflammatory responses, particularly in the recruitment of dendritic cells (DCs) to sites of inflammation. nih.govnih.gov
Detailed research findings indicate that the roles of CCR2 and FPR2 are not redundant but rather sequential in guiding monocyte-derived DCs. nih.gov In models of allergic airway inflammation, the CCR2-CCL2 axis is initially responsible for recruiting monocyte-derived DCs from the bloodstream into the perivascular regions of the inflamed lung. nih.govnih.gov However, for the subsequent migration of these DCs from the perivascular areas to the peribronchiolar tissues, a switch in receptor dependency occurs. nih.gov
Studies have shown that following stimulation with agents like lipopolysaccharide (LPS), dendritic cells exhibit a diminished migratory response to the CCR2 ligand, CCL2. nih.gov Concurrently, these stimulated DCs display an enhanced chemotactic response to the FPR2-specific agonist, this compound (MMK-1). nih.gov This suggests a functional handover from the CCR2 to the FPR2 signaling pathway.
This sequential signaling is further supported by experiments using receptor antagonists. In DCs stimulated with LPS, chemotaxis in response to bronchoalveolar lavage (BAL) fluid from inflamed lungs was significantly inhibited by an FPR2 antagonist, but not by a CCR2 antagonist. nih.gov This highlights the critical role of FPR2 in the later stages of DC trafficking within the inflamed tissue. nih.gov The activation of FPR2 on immune cells like neutrophils has also been observed to influence the expression of other chemokine receptors, including CCR2. researchgate.net
The coordinated action between CCR2 and FPR2 ensures the precise spatial and temporal positioning of immune cells during an inflammatory event.
| Receptor | Primary Ligand(s) | Role in DC Trafficking (Allergic Airway Inflammation) | Effect of this compound (MMK-1) |
| CCR2 | CCL2 (MCP-1) plos.orgnih.gov | Mediates initial recruitment of monocyte-derived DCs from circulation to the perivascular region of the lung. nih.govnih.gov | Indirect cooperation; its role precedes the primary action of this compound on FPR2. |
| FPR2 | This compound (MMK-1), CRAMP nih.govnih.gov | Mediates subsequent migration of DCs from the perivascular area to the peribronchiolar region. nih.govnih.gov | Acts as a potent agonist, inducing chemotaxis of DCs after their initial recruitment by the CCR2 pathway. nih.gov |
Advanced Research Applications and Future Perspectives of Lesifrsllfrvm Mmk 1
Utility in High-Throughput Screening and Random Peptide Library Design for FPR Ligands
The discovery of MMK-1 itself is a testament to the power of random peptide library screening. biorxiv.org Such libraries, which can be generated synthetically or through techniques like phage display, consist of a vast collection of peptides with random amino acid sequences. proteogenix.scienceproteogenix.science These libraries are invaluable for identifying novel ligands for specific receptors without prior knowledge of the ligand's structure. The process of high-throughput screening (HTS) allows for the rapid testing of millions of these peptides to identify those that bind to or activate a target receptor like FPR2. wikipedia.org
MMK-1 was identified from a random peptide library using a novel autocrine selection method in yeast engineered to express human FPRL1 (now known as FPR2). This approach highlights the utility of HTS in discovering potent and selective ligands. The characteristics of MMK-1, particularly its high selectivity for FPR2 over other FPRs, make it an excellent reference compound in subsequent HTS campaigns aimed at discovering new FPR2 modulators. researchgate.netmdpi.com These campaigns can utilize various assay formats, including fluorescence polarization, which is a solution-based, homogeneous technique suitable for HTS. nih.gov
The design of peptide libraries for screening can be guided by several strategies:
Overlapping Peptide Libraries: These are used to map linear epitopes by creating a series of peptides that overlap in sequence. proteogenix.science
Alanine (B10760859) Scanning Libraries: This involves systematically replacing each amino acid in a known peptide sequence with alanine to determine the contribution of each residue to its activity. proteogenix.science
Random Peptide Libraries: These libraries introduce random mutations at specific positions within a peptide sequence to explore a vast sequence space and identify novel active peptides. proteogenix.scienceproteogenix.science
The success of identifying MMK-1 through such screening methodologies underscores the potential of these techniques to uncover other novel and specific FPR ligands, which can serve as research tools or potential therapeutic leads.
Development of FPR2-Targeting Research Probes for In Vitro and Ex Vivo Studies
The high specificity of MMK-1 for FPR2 makes it an invaluable research probe for investigating the physiological and pathological roles of this receptor. researchgate.netnih.gov It is a potent agonist for human FPR2, inducing calcium mobilization in FPR2-transfected cells with an EC50 of approximately 2 nM. researchgate.net This allows researchers to selectively activate FPR2 in various experimental settings to study its downstream signaling pathways and cellular functions.
Key Research Applications of MMK-1 as a Probe:
Chemotaxis and Cell Migration: MMK-1 has been shown to be a potent chemotactic agonist for human monocytes and neutrophils, cells that abundantly express FPR2. researchgate.netnih.gov This allows for the study of leukocyte migration in response to specific FPR2 activation.
Calcium Mobilization: As a selective agonist, MMK-1 is used to study the intricacies of FPR2-mediated calcium signaling. Its activation of FPR2 leads to a transient rise in intracellular free calcium, involving both release from intracellular stores and influx through plasma membrane channels. nih.gov
Cytokine Production: MMK-1 has been observed to increase the production of proinflammatory cytokines such as IL-1β and IL-6 in human monocytes, a process that is sensitive to pertussis toxin, indicating the involvement of Gi proteins. nih.govinterchim.comcaymanchem.com
Distinguishing Receptor Subtypes: Due to its high selectivity, MMK-1 helps to differentiate the functions of FPR2 from those of the highly homologous FPR1. researchgate.netbiorxiv.org For instance, while the pan-agonist W-peptide (WKYMVm) activates both FPR1 and FPR2, MMK-1's effects are confined to FPR2-expressing cells. researchgate.netbiorxiv.org
The development of radiolabeled or fluorescently tagged versions of MMK-1 or similar specific FPR2 ligands could further enhance their utility as probes for in vivo imaging and tracking of FPR2-expressing cells during inflammatory processes.
Theoretical and Computational Approaches for Mechanistic Understanding
In Silico Modeling of Ligand-Receptor Interactions and Conformational Changes
Computational modeling plays a crucial role in understanding how MMK-1 and other ligands interact with FPR2 at a molecular level. Homology modeling, based on the crystal structures of related G protein-coupled receptors (GPCRs) like CXCR4 or bovine rhodopsin, has been used to create structural models of FPR1 and FPR2. nih.govresearchgate.net These models provide insights into the ligand-binding pocket and help to identify key amino acid residues involved in ligand recognition and receptor activation.
For example, modeling studies have suggested that specific residues in the extracellular domains of FPRs are critical for ligand binding. nih.gov These in silico models can predict how MMK-1 docks into the binding site of FPR2 and how this interaction induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. While experimental structures of the MMK-1/FPR2 complex are not yet available, computational approaches provide valuable hypotheses that can be tested through site-directed mutagenesis and functional assays.
Bioinformatics and Comparative Analysis of FPR Family Ligands
Bioinformatics tools are essential for the comparative analysis of the FPR family and their diverse ligands. The FPR family in humans consists of three members (FPR1, FPR2, and FPR3) that share significant sequence homology. researchgate.net Despite this similarity, they exhibit distinct ligand-binding profiles and can mediate opposing biological functions. biorxiv.orgnih.gov
Comparative analysis of FPR family ligands, including MMK-1, involves:
Sequence Alignment: Aligning the amino acid sequences of FPR1, FPR2, and FPR3 to identify conserved and divergent regions that may account for their different ligand specificities. researchgate.net
Phylogenetic Analysis: Constructing phylogenetic trees to understand the evolutionary relationships between FPRs across different species. harvard.edu
Ligand Database Analysis: Utilizing databases like UniProtKB and ChEBI to annotate and compare the binding sites and properties of known FPR ligands. oup.com
Such analyses have revealed that while FPR1 is highly responsive to N-formylated peptides like fMLF, FPR2 is more promiscuous, binding to a wide array of ligands including the non-formylated peptide MMK-1, lipoxin A4, and serum amyloid A. mdpi.combiorxiv.orgnih.gov Bioinformatics approaches help to rationalize these differences and can aid in the prediction of new ligands for each receptor subtype.
Unexplored Mechanistic Pathways and Emerging Roles of FPR2/LESIFRSLLFRVM (MMK-1) in Inflammatory Resolution
While FPRs were initially characterized as pro-inflammatory receptors, there is growing evidence that FPR2 plays a crucial role in the resolution of inflammation. biorxiv.orgbioscientifica.com This dual functionality is dependent on the specific ligand that activates the receptor. For instance, while some ligands like serum amyloid A can trigger pro-inflammatory responses through FPR2, others like lipoxin A4 and annexin (B1180172) A1 promote anti-inflammatory and pro-resolving pathways. nih.govbioscientifica.com
The role of the synthetic agonist MMK-1 in this context is complex. Studies have shown that MMK-1 can induce the production of pro-inflammatory cytokines. caymanchem.combiocrick.com However, the precise signaling cascades initiated by MMK-1 and how they compare to those triggered by endogenous pro-resolving ligands are still under investigation. A recent study suggested that the pro-resolving function of FPR2 may not be an intrinsic property of the receptor itself but is dependent on the specific receptor-agonist combination. biorxiv.org In that study, MMK-1 did not significantly affect neutrophil survival or reverse LPS-induced prolonged lifespan, suggesting its signaling differs from that of pro-resolving mediators. biorxiv.org
Future research is needed to fully elucidate the signaling pathways activated by MMK-1 and to determine its potential to modulate inflammatory resolution. This includes investigating its effects on the production of specialized pro-resolving mediators (SPMs) and its influence on the phenotype of immune cells, such as macrophage polarization. nih.gov Understanding these unexplored mechanistic pathways will be critical for clarifying the full spectrum of FPR2's functions and for evaluating the therapeutic potential of targeting this receptor.
Q & A
Q. How to design a reproducible synthesis protocol for Lesifrsllfrvm?
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer : Prioritize NMR (¹H, ¹³C, DEPT-135) for structural elucidation, ensuring deuterated solvents are free of contaminants. Pair with FT-IR to confirm functional groups (e.g., carbonyl stretches at 1680–1750 cm⁻¹). Mass spectrometry (HRMS-ESI) should validate molecular weight within ±2 ppm error. For crystalline samples, single-crystal XRD provides definitive conformation. Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities .
Q. How to establish purity criteria for this compound in different research contexts?
- Methodological Answer : Define context-specific thresholds: ≥95% purity for catalytic studies (via HPLC), ≥99% for pharmacological assays. Implement orthogonal validation (e.g., TLC alongside HPLC) to detect trace impurities. For stability studies, monitor purity under accelerated degradation conditions (e.g., 40°C/75% RH) over 14 days. Report limits of detection (LOD) and quantification (LOQ) for impurities .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data for this compound’s properties?
- Methodological Answer : Conduct sensitivity analysis on computational models (e.g., varying basis sets in DFT calculations). Compare experimental results (e.g., dipole moments, solubility) with multiple simulation software (Gaussian, ORCA). If discrepancies persist, re-examine experimental conditions for hidden variables (e.g., trace moisture affecting reactivity). Publish negative results and computational parameters in open-access repositories to enable collaborative troubleshooting .
Q. What statistical approaches validate the stability of this compound under varying conditions?
-
Methodological Answer : Apply multivariate analysis (e.g., PCA) to stability data from stress tests (thermal, oxidative, photolytic). Use ANOVA to compare degradation rates across batches. For time-series data, employ nonlinear regression (Weibull or Arrhenius models) to predict shelf life. Share raw datasets in FAIR-aligned repositories with metadata on instrumentation and calibration standards .
-
Example Statistical Workflow :
Data Collection → Outlier Removal (Grubbs’ Test) → Normalization → Model Fitting → Validation (k-fold Cross-Validation)
Q. How to handle discrepancies in catalytic activity measurements of this compound across laboratories?
- Methodological Answer : Standardize protocols via interlaboratory studies using a shared reference sample. Calibrate equipment (e.g., GC-MS, rheometers) against certified standards. Report uncertainties (e.g., ±5% for turnover frequency) and environmental factors (e.g., atmospheric O₂ levels). Use Bland-Altman plots to visualize systematic biases and Cohen’s κ to assess inter-rater reliability in data interpretation .
Methodological Best Practices
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo, Figshare) for raw data and code .
- Ethical Compliance : Obtain ethics approval for studies involving human-derived materials. Document informed consent procedures and data anonymization protocols .
- Reproducibility : Publish detailed experimental sections, including negative results and equipment calibration logs. Use electronic lab notebooks (ELNs) for real-time data capture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
